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Compound of Interest

Compound Name:
Methyl 5-morpholino-2-

nitrobenzoate

Cat. No.: B163977 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization

of Methyl 5-morpholino-2-nitrobenzoate, a potentially valuable intermediate in drug

discovery and organic synthesis. This document details a plausible and robust synthetic

protocol, predicted physicochemical and spectroscopic properties, and discusses the potential

biological relevance of this class of compounds. The synthesis is centered around a

nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern medicinal

chemistry. All quantitative data are presented in clear, tabular formats, and key processes are

visualized using diagrams to facilitate understanding and reproducibility.

Introduction
Nitroaromatic compounds are a critical class of intermediates in the pharmaceutical and

agrochemical industries, prized for their versatility in organic synthesis. The strong electron-

withdrawing nature of the nitro group activates the aromatic ring, making it susceptible to

nucleophilic aromatic substitution. This allows for the introduction of a wide array of functional

groups, leading to diverse molecular scaffolds. The morpholine moiety is a privileged structure

in medicinal chemistry, frequently incorporated into drug candidates to improve

pharmacokinetic properties such as solubility, metabolic stability, and bioavailability. The

combination of a nitrobenzoate scaffold with a morpholine substituent in Methyl 5-morpholino-
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2-nitrobenzoate results in a molecule with significant potential for further chemical elaboration

and biological screening.

Synthesis of Methyl 5-morpholino-2-nitrobenzoate
The synthesis of Methyl 5-morpholino-2-nitrobenzoate is most effectively achieved through a

nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the displacement of a

halide from an activated aromatic ring by morpholine. A suitable starting material for this

synthesis is either Methyl 5-chloro-2-nitrobenzoate or Methyl 5-fluoro-2-nitrobenzoate. The nitro

group at the 2-position strongly activates the halogen at the 5-position for nucleophilic attack.

Proposed Synthetic Scheme
The overall synthetic transformation is depicted below:
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Caption: Synthetic workflow for Methyl 5-morpholino-2-nitrobenzoate.
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Detailed Experimental Protocol
This protocol outlines the synthesis of Methyl 5-morpholino-2-nitrobenzoate from Methyl 5-

chloro-2-nitrobenzoate.

Materials:

Methyl 5-chloro-2-nitrobenzoate (1.0 eq)

Morpholine (1.5 eq)

Potassium carbonate (K₂CO₃) (2.0 eq)

Dimethyl sulfoxide (DMSO)

Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Heating mantle or oil bath with temperature control

Separatory funnel

Rotary evaporator

Procedure:

To a dry round-bottom flask, add Methyl 5-chloro-2-nitrobenzoate (1.0 eq) and potassium

carbonate (2.0 eq).

Add a sufficient volume of DMSO to dissolve the starting materials.

To this stirred suspension, add morpholine (1.5 eq).
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Heat the reaction mixture to 100 °C and stir for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Pour the mixture into a beaker containing water and stir.

Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x

volume of the aqueous layer).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure using a rotary evaporator.

The crude product can be purified by column chromatography on silica gel or by

recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of Methyl 5-morpholino-2-
nitrobenzoate
The structural confirmation and purity assessment of the synthesized Methyl 5-morpholino-2-
nitrobenzoate would be performed using standard analytical techniques. The following tables

summarize the predicted physicochemical and spectroscopic data based on the analysis of

structurally similar compounds.

Physicochemical Properties
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Property Predicted Value

Molecular Formula C₁₂H₁₄N₂O₅

Molecular Weight 266.25 g/mol

Appearance Pale yellow to yellow solid

Melting Point Not available; expected to be a crystalline solid

Solubility
Soluble in common organic solvents (DMSO,

DCM, Ethyl Acetate)

Spectroscopic Data
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ
ppm)

Multiplicity Integration Assignment

~ 7.8 - 8.0 d 1H Ar-H (ortho to -NO₂)

~ 7.0 - 7.2 dd 1H
Ar-H (ortho to

morpholine)

~ 6.8 - 7.0 d 1H Ar-H (meta to -NO₂)

~ 3.9 s 3H -OCH₃

~ 3.8 - 3.9 t 4H
-N(CH₂)₂- of

morpholine

~ 3.3 - 3.4 t 4H
-O(CH₂)₂- of

morpholine

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
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Chemical Shift (δ ppm) Assignment

~ 165 C=O (ester)

~ 150 Ar-C (attached to morpholine)

~ 145 Ar-C (attached to -NO₂)

~ 130 Ar-CH

~ 125 Ar-C (ipso to ester)

~ 118 Ar-CH

~ 110 Ar-CH

~ 66 -O(CH₂)₂- of morpholine

~ 52 -OCH₃

~ 48 -N(CH₂)₂- of morpholine

Table 3: Predicted IR and Mass Spectrometry Data

Technique Predicted Peaks/Values

IR (cm⁻¹)

~ 2950-2850 (C-H stretch), ~ 1730 (C=O ester

stretch), ~ 1520 & 1340 (N-O nitro stretch), ~

1250 (C-O stretch)

Mass Spec (ESI+) m/z = 267.09 [M+H]⁺, 289.07 [M+Na]⁺

Potential Biological Significance
Nitroaromatic compounds are known to possess a wide range of biological activities, including

antimicrobial, anticancer, and antiparasitic effects. The mechanism of action for many

nitroaromatic drugs involves the enzymatic reduction of the nitro group within target cells to

generate reactive nitroso and hydroxylamine intermediates or nitro radical anions. These

reactive species can induce oxidative stress and damage cellular macromolecules such as

DNA and proteins, leading to cell death. The morpholine moiety is often incorporated into drug

candidates to enhance their pharmacological profiles.
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Hypothetical Signaling Pathway
The following diagram illustrates a generalized mechanism by which a nitroaromatic compound

could exert its biological effect, for instance, in a microbial cell.
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Caption: Generalized pathway of nitroaromatic compound bioactivation.

Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of

Methyl 5-morpholino-2-nitrobenzoate. The proposed synthetic route via nucleophilic

aromatic substitution is a reliable and scalable method for accessing this compound. The

predicted characterization data offers a benchmark for researchers to confirm the identity and

purity of the synthesized product. The presence of both the pharmacologically significant

morpholine ring and the synthetically versatile nitroaromatic core makes Methyl 5-morpholino-
2-nitrobenzoate a promising building block for the development of novel therapeutic agents.

Further investigation into the biological activities of this compound and its derivatives is

warranted.

To cite this document: BenchChem. [Synthesis and Characterization of Methyl 5-morpholino-
2-nitrobenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b163977#synthesis-and-characterization-of-methyl-5-
morpholino-2-nitrobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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